Bienvenue dans la boutique en ligne BenchChem!

Zoniporide hydrochloride

NHE-1 inhibition potency comparison in vitro pharmacology

Zoniporide hydrochloride (CP-597,396) is the most potent and selective NHE-1 inhibitor for preclinical cardioprotection research. With a 157-fold NHE-1/NHE-2 selectivity ratio—outperforming cariporide (49-fold) and eniporide (27-fold)—it eliminates confounding off-target effects. At 50 nM, it reduces infarct size by 83% in ex vivo models (vs. 58% for eniporide), with an in vivo ED50 of 0.45 mg/kg/h. The hydrochloride salt ensures reliable aqueous solubility (2 mg/mL) for IV infusion. Choose zoniporide for unambiguous target engagement and reproducible results.

Molecular Formula C17H17ClN6O
Molecular Weight 356.8 g/mol
CAS No. 241800-97-5
Cat. No. B122142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoniporide hydrochloride
CAS241800-97-5
SynonymsN-(Aminoiminomethyl)-5-cyclopropyl-1-(5-quinolinyl)-1H-pyrazole-4-carboxamide Hydrochloride; _x000B_CP 597396 Hydrochloride;  N-[5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carbonyl]guanidine Hydrochloride;  [1-(Quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-ca
Molecular FormulaC17H17ClN6O
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl
InChIInChI=1S/C17H16N6O.ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);1H
InChIKeyJTEXNYIOROVPIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Zoniporide Hydrochloride (CAS 241800-97-5): Procurement Considerations for a Selective NHE-1 Inhibitor


Zoniporide hydrochloride (CP-597,396) is a synthetic small-molecule inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE-1) [1]. Structurally classified as a 1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl guanidine derivative, it was originally developed by Pfizer as a cardioprotective agent [2]. The compound functions by blocking the NHE-1-mediated exchange of intracellular protons for extracellular sodium ions, thereby mitigating the detrimental ion dysregulation and calcium overload that characterize ischemia-reperfusion injury [3]. For procurement and research applications, it is available as the hydrochloride salt (CAS 241800-97-5) or hydrochloride hydrate (CAS 863406-85-3) to enhance aqueous solubility for in vitro and in vivo studies [4].

Why Generic NHE-1 Inhibitors Cannot Substitute for Zoniporide Hydrochloride in Preclinical Cardiovascular Studies


Substituting zoniporide with alternative NHE-1 inhibitors, even those from the same acylguanidine class (e.g., cariporide or eniporide), introduces significant variability in target engagement and functional outcomes due to quantifiable differences in isoform selectivity, intrinsic potency, and in vivo efficacy [1]. First-generation amiloride derivatives exhibit inadequate potency (micromolar IC50 values) and broad off-target ion channel activity that confounds data interpretation [2]. Among second-generation agents, direct comparative studies reveal that zoniporide provides consistently lower inhibitory concentrations and superior cardioprotective efficacy compared to both cariporide and eniporide in standardized preclinical models [3]. These differences are not interchangeable; they translate directly into measurable variation in experimental endpoints such as infarct size reduction and post-ischemic functional recovery. Therefore, procurement decisions for NHE-1 inhibitors must be guided by specific performance metrics rather than class membership alone.

Zoniporide Hydrochloride Comparative Performance Metrics: Quantitative Evidence for Procurement Evaluation


Superior NHE-1 Inhibitory Potency: Direct Head-to-Head Comparison with Eniporide and Cariporide

In a direct head-to-head comparison using human NHE-1-overexpressing PS-120 fibroblasts, zoniporide demonstrated significantly greater inhibitory potency than the two most advanced alternative NHE-1 inhibitors. Zoniporide inhibited 22Na+ uptake with an IC50 of 14 nM, compared to 23 nM for eniporide and 36 nM for cariporide, representing a 1.64-fold and 2.6-fold potency advantage, respectively [1]. This quantitative difference was consistently reproduced across independent experimental runs.

NHE-1 inhibition potency comparison in vitro pharmacology

Enhanced Isoform Selectivity: NHE-1 vs. NHE-2 Selectivity Comparison with Eniporide and Cariporide

Zoniporide exhibits markedly superior discrimination between the cardiac-relevant NHE-1 isoform and the closely related NHE-2 isoform. Using human NHE-2-expressing fibroblasts in the same assay system, zoniporide demonstrated 157-fold selectivity for NHE-1 over NHE-2 [1]. In direct comparison, eniporide and cariporide achieved only 27-fold and 49-fold selectivity, respectively [1]. The absolute Ki values further confirm this differentiation: 14 nM for NHE-1 versus 2,200 nM for NHE-2 and 220,000 nM for rat NHE-3 .

isoform selectivity target specificity NHE-2 cross-reactivity

Superior Cardioprotective Efficacy in Ex Vivo Ischemic Models: Comparison with Eniporide and Cariporide

In the isolated rabbit Langendorff heart model subjected to 30 minutes of regional ischemia and 120 minutes of reperfusion, zoniporide elicited concentration-dependent infarct size reduction with an EC50 of 0.25 nM [1]. In direct comparative testing within the identical experimental paradigm, eniporide and cariporide exhibited EC50 values of 0.69 nM and 5.11 nM, respectively, demonstrating that zoniporide is 2.8-fold more potent than eniporide and 20.4-fold more potent than cariporide [1]. At a 50 nM concentration, zoniporide reduced infarct size by 83%, compared to only a 58% reduction achieved by eniporide at its optimal concentration [1].

cardioprotection ischemia-reperfusion injury infarct size reduction Langendorff heart

Dose-Dependent Infarct Size Reduction In Vivo: Quantified ED50 and Functional Outcome Metrics

In an open-chest anesthetized rabbit model of myocardial ischemia-reperfusion, zoniporide administered intravenously (0.25-4 mg/kg/h) produced a dose-dependent reduction in infarct size with an ED50 of 0.45 mg/kg/h [1]. Importantly, this cardioprotection was achieved without adverse effects on hemodynamic parameters including mean arterial pressure, heart rate, or rate pressure product [1]. In a separate rat model of ischemia/reperfusion, zoniporide reduced the area of myocardial necrosis by 1.4-fold, decreased serum troponin I levels by 2.1-fold, and attenuated post-reperfusion arrhythmia severity by 2-fold [2].

in vivo efficacy myocardial infarction dose-response preclinical cardioprotection

High Aqueous Solubility Facilitating Intravenous Formulation: A Key Procurement Advantage

Zoniporide was specifically designed to incorporate the hydrochloride salt form to confer high aqueous solubility suitable for intravenous administration in preclinical models [1]. The compound is soluble in water at 2 mg/mL (clear, warmed) as the hydrochloride hydrate form, and demonstrates solubility up to 20 mg/mL in DMSO . This physicochemical property was a deliberate design criterion during medicinal chemistry optimization, as documented in the original discovery report: zoniporide exhibits high aqueous solubility and acceptable pharmacokinetics for intravenous administration [1].

aqueous solubility formulation intravenous administration drug delivery

Metabolic Fate and Clearance Pathways: Defined Aldehyde Oxidase-Mediated Metabolism

The metabolism of zoniporide in humans is well-characterized and proceeds primarily via aldehyde oxidase (AO)-catalyzed oxidation to 2-oxozoniporide (M1), the major excretory and circulating metabolite [1]. In human studies following intravenous infusion of [14C]zoniporide (80 mg dose), unchanged zoniporide was rapidly cleared with a half-life of 2.0 hours and clearance of 21 mL/min/kg [1]. Notably, cross-species metabolic profiling revealed that M1 is absent in dog but present in human and rat plasma at comparable levels, while M3 concentrations vary substantially across species [1]. These well-documented interspecies metabolic differences inform appropriate animal model selection for studies where metabolite profiles are relevant [2].

drug metabolism aldehyde oxidase pharmacokinetics species differences

Recommended Research Applications for Zoniporide Hydrochloride Based on Comparative Performance Evidence


Myocardial Ischemia-Reperfusion Injury Studies Requiring Maximal Cardioprotective Efficacy

For isolated heart (Langendorff) or in vivo regional ischemia-reperfusion models in rabbits or rats, zoniporide provides the highest documented infarct size reduction among characterized NHE-1 inhibitors [1]. Based on quantitative evidence, at 50 nM zoniporide reduces infarct size by 83% in ex vivo rabbit hearts, compared to only 58% with eniporide [1]. The established in vivo ED50 of 0.45 mg/kg/h enables precise dosing in anesthetized open-chest preparations without hemodynamic compromise [1].

Investigations of NHE-1 Isoform-Specific Signaling Without NHE-2 Cross-Reactivity

In experimental designs where distinguishing NHE-1-mediated effects from NHE-2-mediated background is critical, zoniporide offers 3- to 6-fold superior selectivity compared to alternative inhibitors [2]. The 157-fold NHE-1/NHE-2 selectivity ratio substantially exceeds the 27-fold (eniporide) and 49-fold (cariporide) ratios documented in parallel assays [2]. This differentiation is particularly relevant for cardiac tissue studies, where both isoforms may be expressed, and for mechanistic work requiring unambiguous target attribution [3].

Cardioplegia and Myocardial Preservation Studies in Isolated Working Heart Preparations

Zoniporide has been demonstrated to concentration-dependently improve recovery of cardiac function following cardioplegic arrest and reperfusion in isolated working rat heart models [4]. The functional recovery is accompanied by activation of pro-survival signaling pathways including STAT3 and ERK1/2 phosphorylation, and reduction in lactate dehydrogenase release and cleaved caspase-3 [4]. This makes zoniporide a validated tool compound for investigating molecular mechanisms of myocardial preservation.

Intravenous Formulation Development and Pharmacokinetic Studies Leveraging Defined Aqueous Solubility

The deliberate engineering of zoniporide as the hydrochloride salt confers reliable aqueous solubility (2 mg/mL in water) suitable for intravenous infusion without specialized solubilization vehicles [5]. Researchers conducting pharmacokinetic studies benefit from the well-characterized human metabolic profile, including the definitively established aldehyde oxidase-mediated clearance pathway and the documented interspecies variation that guides preclinical model selection [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zoniporide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.